![molecular formula C13H12ClN5O B1462870 (2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204296-51-4](/img/structure/B1462870.png)
(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Overview
Description
(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine, also known as CTP-6-amine, is a heterocyclic compound that has been studied for its potential use in a variety of scientific applications. It is a member of the triazole family and is composed of an amine group, a pyridazin-6-yl group, and a chlorophenyl group. CTP-6-amine is of particular interest due to its unique chemical structure and its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Pharmaceutical Research
This compound is related to Trazodone , a medication used to treat depression. It’s used as a reference standard in pharmaceutical research .
Antiviral Research
Compounds with a similar structure, such as [1,2,4]Triazolo[4,3-a]quinoxaline, have shown promising antiviral activities . This suggests potential antiviral applications for the compound .
Antimicrobial Research
The compound could have potential antimicrobial properties. Studies have shown that compounds with similar structures, such as [1,2,4]Triazolo[4,3-a]quinoxaline, have demonstrated antibacterial and antifungal activities .
Cancer Research
A series of compounds with similar structures have been synthesized and evaluated for their inhibition activities against tumor cells . This suggests potential applications in cancer research.
Chemotherapy
Compounds with a triazole moiety, such as this one, have found applications in chemotherapy . They are used in the synthesis of high nitrogen-containing heterocyclic compounds, which are of interest in synthetic and pharmaceutical research .
CNS Stimulant Research
1,2,4-triazolo[3,4-b]thiadiazine derivatives, which have a similar structure, have shown CNS stimulant activities . This suggests potential applications in CNS stimulant research.
Mechanism of Action
It’s worth noting that this compound contains a 1,2,4-triazole moiety, which is a common structural motif in many biologically active compounds . Compounds containing the 1,2,4-triazole moiety have been reported to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer activities .
The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems . Furthermore, the highly potent fluoroquinolone antibiotics, such as norfloxacin and ciprofloxacin, contain a piperazine moiety .
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRBTAPXBFGHCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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